molecular formula C10H7FO B12890456 3-Fluoro-2-phenylfuran

3-Fluoro-2-phenylfuran

Cat. No.: B12890456
M. Wt: 162.16 g/mol
InChI Key: WNMJWMDCRLDXQS-UHFFFAOYSA-N
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Description

3-Fluoro-2-phenylfuran is a fluorinated heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of both a fluorine atom and a phenyl group attached to the furan ring imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-2-phenylfuran typically involves the introduction of a fluorine atom into a pre-formed furan ring. One common method is the reaction of 2-phenylfuran with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-phenylfuran undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or diketones.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution.

Major Products Formed:

    Oxidation: Furanones and diketones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-Fluoro-2-phenylfuran has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-fluoro-2-phenylfuran exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or dipole interactions. The phenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    2-Fluorofuran: Lacks the phenyl group, resulting in different reactivity and applications.

    3-Fluorobenzofuran: Contains an additional benzene ring fused to the furan, altering its chemical properties.

    2-Phenylfuran: Lacks the fluorine atom, leading to different stability and reactivity profiles.

Uniqueness: 3-Fluoro-2-phenylfuran is unique due to the combined presence of a fluorine atom and a phenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring specific interactions with biological targets or enhanced material properties.

Properties

Molecular Formula

C10H7FO

Molecular Weight

162.16 g/mol

IUPAC Name

3-fluoro-2-phenylfuran

InChI

InChI=1S/C10H7FO/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7H

InChI Key

WNMJWMDCRLDXQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CO2)F

Origin of Product

United States

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